molecular formula C12H17N3O B2461695 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2093813-05-7

1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2461695
CAS No.: 2093813-05-7
M. Wt: 219.288
InChI Key: LKUNQBRUHJVYBA-UHFFFAOYSA-N
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Description

1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one is an organic compound that features a pyrazole ring and a piperidine ring connected by a prop-2-en-1-one linker

Preparation Methods

The synthesis of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of an aryl-substituted pyrazole with a piperidine derivative. One common method includes the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction proceeds under reflux conditions in an argon atmosphere using a 2-ethoxyethanol–water mixture . The product is then purified by column chromatography.

Chemical Reactions Analysis

1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the piperidine ring, depending on the reagents and conditions used.

    Addition: The compound can participate in addition reactions, particularly at the prop-2-en-1-one linker.

Scientific Research Applications

1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole and piperidine rings with the prop-2-en-1-one linker, which imparts specific chemical and biological properties.

Properties

IUPAC Name

1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-12(16)15-6-4-5-10(9-15)11-7-13-14(2)8-11/h3,7-8,10H,1,4-6,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUNQBRUHJVYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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